![molecular formula C14H10ClF3N4 B2867107 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile CAS No. 338761-84-5](/img/structure/B2867107.png)

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

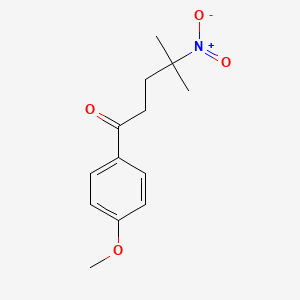

The compound is a complex organic molecule that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). It also contains a trifluoromethyl group (-CF3) and a chloro group (-Cl), both of which are commonly used in medicinal chemistry due to their ability to modify the properties of a molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often synthesized through various methods including fluorination of chloro-trichloromethylpyridine . The synthesis of similar compounds often involves complex organic reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Malononitrile is utilized in various synthesis processes, including the one-pot synthesis of dicyanopyridines and substituted benzonitriles. The reaction conditions can be adapted to yield pyridines or benzene derivatives (Helmy et al., 2011).

- It is also employed in the synthesis of chromeno[3,4-c]pyridine derivatives. In reactions involving malononitrile, unexpected products can be obtained due to the compound's unique reactivity (Ivanov et al., 2014).

Biological and Medicinal Applications

- Certain derivatives of malononitrile have demonstrated potent antimicrobial activity, highlighting its relevance in the development of new antimicrobial agents (Rashad et al., 2005).

- In the field of medicinal chemistry, malononitrile derivatives have been explored for their potential biological effects, especially in creating new compounds with antimicrobial properties.

Material Science and Novel Compound Synthesis

- Novel pyridine derivatives containing the tetracyanobutadiene moiety have been synthesized using malononitrile, showing properties like strong solvatochromism and near-infrared solid-state fluorescence, relevant in material science (Chunikhin et al., 2018).

- These compounds find potential applications in developing new materials with specific optical properties.

Mecanismo De Acción

Target of Action

The compound, also known as Fluopicolide , is primarily targeted towards oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms, some of which are responsible for significant diseases in plants, such as late blight of potato .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . The interaction with these proteins could disrupt the normal functioning of the oomycetes, thereby inhibiting their growth and proliferation .

Biochemical Pathways

It is suggested that the compound’s interaction with the spectrin-like proteins could affect various cellular processes in oomycetes, including motility of zoospores, germination of cysts, growth of the mycelium, and sporulation .

Result of Action

The primary result of Fluopicolide’s action is the control of diseases caused by oomycetes, such as late blight of potato . By affecting the spectrin-like proteins in the cytoskeleton of oomycetes, Fluopicolide inhibits the growth of these organisms, thereby preventing the diseases they cause .

Propiedades

IUPAC Name |

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N4/c15-12-5-11(14(16,17)18)8-21-13(12)22-3-1-9(2-4-22)10(6-19)7-20/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYICWNJHRVZEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C#N)C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)

![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2867036.png)

![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)

![2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2867039.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2867044.png)

![4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2867046.png)

![4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2867047.png)